![molecular formula C20H26N2O3S B5147575 N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as IBTSG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. IBTSG is a type of sulfonylurea drug that has been synthesized and studied extensively in recent years.
Mecanismo De Acción
The mechanism of action of IBTSG involves its interaction with the sulfonylurea receptor (SUR) on pancreatic beta cells. This interaction stimulates the release of insulin from the beta cells, which helps to regulate blood glucose levels. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Biochemical and Physiological Effects:
IBTSG has several biochemical and physiological effects that make it a promising therapeutic agent. One of the main effects of IBTSG is its ability to stimulate insulin secretion from pancreatic beta cells. This effect can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using IBTSG in lab experiments is its specificity for the sulfonylurea receptor on pancreatic beta cells. This specificity allows researchers to study the effects of IBTSG on insulin secretion without affecting other cellular processes. However, one of the limitations of using IBTSG in lab experiments is its complex synthesis method, which can make it difficult and expensive to obtain.
Direcciones Futuras
There are several future directions for research on IBTSG. One area of research is the development of more efficient and cost-effective synthesis methods for IBTSG. Additionally, further studies are needed to fully understand the mechanism of action of IBTSG and its potential therapeutic applications. Finally, more research is needed to determine the long-term safety and efficacy of IBTSG in treating various conditions.
Métodos De Síntesis
The synthesis of IBTSG involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 4-methylbenzenesulfonyl chloride, which is reacted with 2-methylphenylamine to form the intermediate product. This intermediate is then reacted with isobutyl isocyanate to form the final product, IBTSG. The synthesis of IBTSG is a complex process that requires specialized knowledge and equipment.
Aplicaciones Científicas De Investigación
IBTSG has been studied extensively in scientific research due to its potential therapeutic applications. One of the main areas of research for IBTSG is its use as an antidiabetic agent. IBTSG has been shown to stimulate insulin secretion from pancreatic beta cells, which can help to regulate blood glucose levels in diabetic patients. Additionally, IBTSG has been studied for its potential use in treating other conditions such as cancer, Alzheimer's disease, and inflammation.
Propiedades
IUPAC Name |
2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-15(2)13-21-20(23)14-22(19-8-6-5-7-17(19)4)26(24,25)18-11-9-16(3)10-12-18/h5-12,15H,13-14H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSZTZQVYXCIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC(C)C)C2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

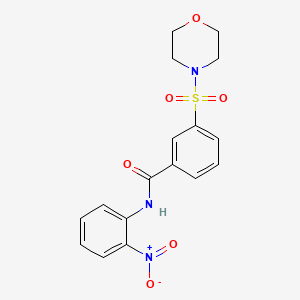
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)
![3-(anilinomethyl)-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5147523.png)
![{1-[4-(benzyloxy)-3-methoxybenzyl]-2-pyrrolidinyl}methanol](/img/structure/B5147530.png)
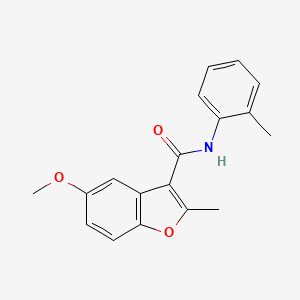
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
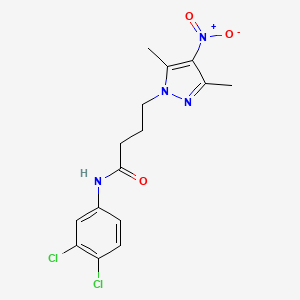
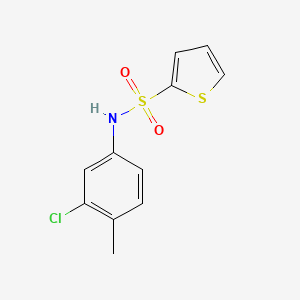
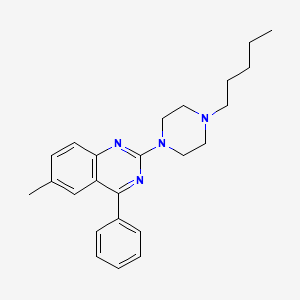
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-methoxy-3-methylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5147571.png)
![4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5147579.png)
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B5147591.png)